molecular formula C12H22O3 B14373120 Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol CAS No. 90988-59-3

Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol

Cat. No.: B14373120
CAS No.: 90988-59-3
M. Wt: 214.30 g/mol
InChI Key: ZKROEUYJLILEJM-UHFFFAOYSA-N
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Description

Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol is a chemical compound with the molecular formula C10H18O. It is also known by other names such as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol and isopinocampheol . This compound is characterized by its bicyclic structure, which includes a heptane ring with three methyl groups attached. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of pinene with acetic acid under acidic conditions to form the desired compound . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids . Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce alcohols. Substitution reactions often involve halogenation or nitration, where the compound reacts with halogens or nitric acid to form halogenated or nitrated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a precursor for the synthesis of biologically active compoundsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol can be compared with other similar compounds such as pinene, camphor, and borneol . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. For example, pinene is a monoterpene with a similar bicyclic structure but lacks the hydroxyl group present in this compound . Camphor and borneol are also bicyclic compounds with different functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various applications.

Properties

CAS No.

90988-59-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol

InChI

InChI=1S/C10H18O.C2H4O2/c1-6-4-9(11)8-5-7(6)10(8,2)3;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

ZKROEUYJLILEJM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2CC1C2(C)C)O.CC(=O)O

Origin of Product

United States

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